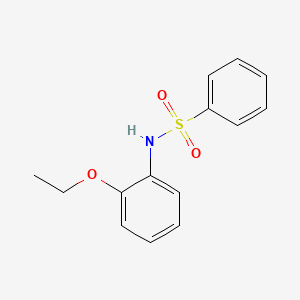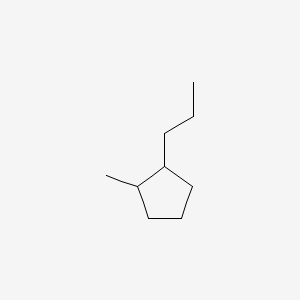
1-Methyl-2-propylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-propylcyclopentane is an organic compound with the molecular formula C₉H₁₈ . It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclopentane ring substituted with a methyl group and a propyl group. Its structure can be represented as:
CH3 | CH3-CH2-CH2-C5H9 Vorbereitungsmethoden
The synthesis of 1-Methyl-2-propylcyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with propyl and methyl halides in the presence of a strong base such as sodium hydride. The reaction conditions typically include:
Temperature: 50-100°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Sodium hydride (NaH)
Industrial production methods may involve catalytic hydrogenation of corresponding alkenes or alkynes under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
1-Methyl-2-propylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl₂) or bromine (Br₂) under UV light, leading to the formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-propylcyclopentane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and stereochemistry.
Biology: Its derivatives are studied for potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-propylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: It may interact with cell surface receptors, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-propylcyclopentane can be compared with other cycloalkanes such as:
Cyclopentane: Lacks the methyl and propyl substituents, making it less complex.
1-Methylcyclopentane: Contains only a methyl group, resulting in different reactivity and properties.
2-Propylcyclopentane: Contains only a propyl group, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
932-44-5 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
1-methyl-2-propylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
ADQJFBQXLAAVQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



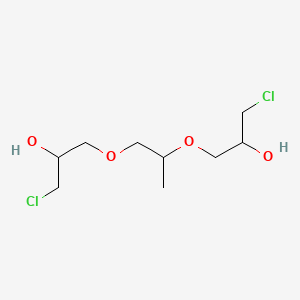

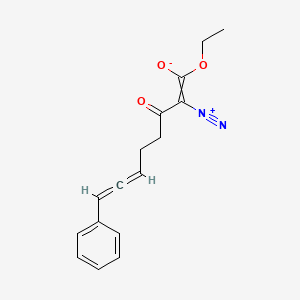

![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)

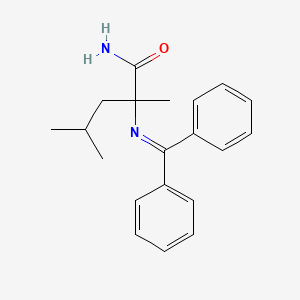
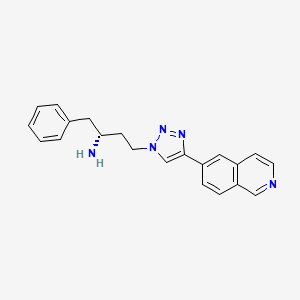
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
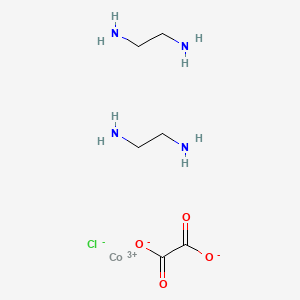
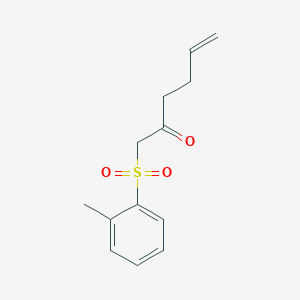
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
